molecular formula C19H22N2O2 B268372 N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide

N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide

Cat. No. B268372
M. Wt: 310.4 g/mol
InChI Key: DDGSZGJTZYGOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide, also known as NPPB, is a chemical compound that has been widely studied in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for exploring various biological processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide involves its ability to bind to the extracellular domain of chloride channels, thereby blocking their activity. N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to interact with specific amino acid residues within the channel pore, leading to a conformational change that prevents chloride ions from passing through the channel. This inhibition of chloride channels can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide are diverse and depend on the specific biological system being studied. In general, N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide has been found to alter chloride ion transport, cell volume regulation, and neuronal signaling. It has also been shown to affect the activity of various ion channels, including calcium channels and potassium channels. These effects can have downstream consequences on cellular processes such as cell proliferation, apoptosis, and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide in lab experiments is its specificity for chloride channels. This allows researchers to selectively block the activity of these channels without affecting other ion channels or cellular processes. Additionally, N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide has been found to be effective at relatively low concentrations, making it a cost-effective tool for research. However, one limitation of using N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide is its potential off-target effects on other cellular processes. It is important for researchers to carefully control for these effects when interpreting their results.

Future Directions

There are many potential future directions for research involving N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide. One area of interest is the role of chloride channels in various disease states, such as cystic fibrosis and cancer. N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide may be a valuable tool for investigating the mechanisms underlying these diseases and developing new treatments. Additionally, further research is needed to fully understand the downstream effects of N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide on cellular processes and to identify any potential off-target effects. Finally, the development of new analogs of N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide may lead to more specific and effective inhibitors of chloride channels.

Synthesis Methods

The synthesis of N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide involves a multistep process that begins with the reaction of 4-aminobenzophenone with 3-phenylpropanoyl chloride to form N-(3-phenylpropanoyl)-4-aminobenzophenone. This intermediate is then reacted with butyric anhydride to yield N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide. The purity of the final product can be confirmed through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to be an effective blocker of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel. N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been shown to inhibit the activity of calcium-activated chloride channels (CaCCs) and volume-regulated anion channels (VRACs). These channels are involved in a variety of physiological processes such as ion transport, cell volume regulation, and neuronal signaling.

properties

Product Name

N-{4-[(3-phenylpropanoyl)amino]phenyl}butanamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(3-phenylpropanoylamino)phenyl]butanamide

InChI

InChI=1S/C19H22N2O2/c1-2-6-18(22)20-16-10-12-17(13-11-16)21-19(23)14-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,22)(H,21,23)

InChI Key

DDGSZGJTZYGOSW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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